3-Nitropyridine-2-carboxamide
Overview
Description
3-Nitropyridine-2-carboxamide is a chemical compound with diverse applications in scientific research . It has a molecular weight of 167.12 .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H5N3O3 .
Chemical Reactions Analysis
3-Nitropyridine can participate in oxidative amination reactions . When reacted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method, high regioselectivities and yields have been obtained .
Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a storage temperature of 2-8°C .
Scientific Research Applications
Anticoccidial Agents
Studies have shown the synthesis and evaluation of 3-Nitropyridine-2-carboxamide and its derivatives for anticoccidial activity. Morisawa, Kataoka, and Kitano (1977) synthesized a series of nitropyridinecarboxamides, including this compound, and found them to be active against Eimeria tenella, a causative agent of coccidiosis in poultry (Morisawa, Kataoka, & Kitano, 1977).
Synthesis of Novel Compounds
Amangasieva et al. (2018) demonstrated that 3-Nitropyridine reacts with nitrogen-centered carboxylic acid amide anions to produce N-(5-nitropyridin-2-yl) carboxamides, showcasing a method for synthesizing novel amides (Amangasieva, Borovlev, Demidov, Avakyan, & Borovleva, 2018).
Fluorescent Probes
Bekhradnia et al. (2016) developed nitro-3-carboxamide coumarin derivatives as novel fluorescent chemosensors. They used this compound derivatives for selective detection of Cu(II) ions in aqueous solutions (Bekhradnia, Domehri, & Khosravi, 2016).
Application in Radiosynthesis
García et al. (2014) utilized this compound derivatives in the synthesis of novel PET tracers for serotonin 5-HT(1A) receptors, marking their importance in neuroimaging (García, Abet, Alajarín, Alvarez-Builla, Delgado, García-García, Bascuñana-Almarcha, Peña-Salcedo, Kelly, & Pozo, 2014).
Oxidative Amination and Chemical Reactions
Research by Bakke and Svensen (2001) explored the oxidative amination of 3-Nitropyridines, including this compound, to synthesize various substituted pyridines, demonstrating the compound's versatility in organic synthesis (Bakke & Svensen, 2001).
Mechanism of Action
Target of Action
It is known that nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can bring additional benefits including enhanced binding affinity to the target .
Biochemical Pathways
It is known that all components of vitamin b3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph, collectively referred to as nad(p)(h) .
Result of Action
It is known that the reaction of pyridine and substituted pyridines with n2o5 in an organic solvent gives the n-nitropyridinium ion .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Nitropyridine-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . This interaction is crucial in understanding its potential as an enzyme inhibitor in various biochemical pathways.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the expression of certain genes involved in metabolic processes . Additionally, it can alter cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming hydrogen bonds and other interactions with their active sites . These interactions can lead to changes in gene expression and subsequent cellular responses, highlighting its potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy in in vitro and in vivo studies . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in these pathways can influence the overall metabolic state of cells and tissues, making it a valuable compound for studying metabolic regulation and potential therapeutic interventions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, which can affect its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can vary depending on its localization within the cell, highlighting the importance of understanding its subcellular distribution for effective therapeutic applications.
Properties
IUPAC Name |
3-nitropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c7-6(10)5-4(9(11)12)2-1-3-8-5/h1-3H,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWLACQQQPKOSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342230 | |
Record name | 3-Nitro-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59290-92-5 | |
Record name | 3-Nitro-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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